Methods and Technical Details
The synthesis of STING agonist-31 involves multiple steps that focus on optimizing both the payload and the linker components. The initial step typically begins with the alkylation of aniline, which sets up a cyclization reaction using potassium thiocyanate to yield benzothiazole derivatives. Subsequent amidation reactions complete the heterocyclic amide motifs necessary for STING activation .
The synthesis process can be summarized as follows:
Structure and Data
The molecular structure of STING agonist-31 features a complex arrangement of heterocycles that contribute to its binding affinity and biological activity. The compound typically includes a benzimidazole scaffold, which is crucial for interaction with the STING protein .
Key structural data include:
Reactions and Technical Details
STING agonist-31 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:
These reactions are critical for ensuring that the compound maintains its potency while optimizing its pharmacological properties.
Process and Data
The mechanism by which STING agonist-31 exerts its effects involves binding to the STING protein located in the endoplasmic reticulum. Upon binding, it induces a conformational change that activates downstream signaling pathways leading to the production of type I interferons and other pro-inflammatory cytokines .
Key aspects include:
Physical and Chemical Properties
STING agonist-31 exhibits several notable physical and chemical properties:
Scientific Uses
STING agonist-31 has significant potential in various scientific applications:
The Stimulator of Interferon Genes pathway represents an evolutionarily ancient defense mechanism against pathogens. Homologs of the Stimulator of Interferon Genes gene exist in Drosophila melanogaster and the sea anemone Nematostella vectensis, organisms that diverged from vertebrates over 600 million years ago [1] [10]. In these invertebrates, Stimulator of Interferon Genes activation triggers autophagy—a primordial cell-autonomous defense response—rather than interferon-mediated immunity [1] [5]. This pathway’s conservation across metazoans underscores its fundamental role in cellular threat detection.
The biological significance of Stimulator of Interferon Genes signaling extends beyond pathogen defense. It maintains tissue homeostasis by responding to endogenous damage-associated molecular patterns, such as mitochondrial DNA released during cellular stress [3]. Mechanistically, Stimulator of Interferon Genes activation involves endoplasmic reticulum-to-Golgi translocation, where it recruits TANK Binding Kinase 1 and Phosphorylates Interferon Regulatory Factor 3 to initiate immune gene transcription [1] [5].
Cytosolic double-stranded deoxyribonucleic acid acts as a key tumor-derived danger signal that activates the Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes pathway. Sources include:
Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase detection of tumor deoxyribonucleic acid triggers 2',3'-Cyclic Guanosine Monophosphate–Adenosine Monophosphate synthesis, activating Stimulator of Interferon Genes in dendritic cells. This promotes:
Table 1: Anti-Tumor Immune Effects of Stimulator of Interferon Genes Pathway Activation
Cell Type | Functional Change | Immunological Consequence |
---|---|---|
Dendritic Cells | Increased antigen presentation capacity | Enhanced T cell priming |
CD8+ T Lymphocytes | Proliferation and tumor infiltration | Direct tumor cell killing |
Natural Killer Cells | Activation and cytotoxicity | Antibody-dependent cellular cytotoxicity |
Macrophages | Polarization to M1 phenotype | Pro-inflammatory cytokine production |
Regulatory T Cells | Reduced immunosuppressive function | Diminished tumor immune evasion |
The Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes axis bridges innate and adaptive anti-tumor immunity, making it a compelling target for cancer immunotherapy. Key therapeutic rationales include:
Tumors with defective Stimulator of Interferon Genes signaling (e.g., melanoma, colorectal adenocarcinoma) exhibit reduced T cell infiltration and inferior responses to immunotherapy, highlighting this pathway’s non-redundant role in anti-tumor immunity [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9